molecular formula C15H18N4O2 B2674754 1-(prop-2-yn-1-yl)-N'-(pyridine-2-carbonyl)piperidine-4-carbohydrazide CAS No. 1210679-33-6

1-(prop-2-yn-1-yl)-N'-(pyridine-2-carbonyl)piperidine-4-carbohydrazide

Cat. No.: B2674754
CAS No.: 1210679-33-6
M. Wt: 286.335
InChI Key: AMQICOXUVXNPLY-UHFFFAOYSA-N
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Description

1-(prop-2-yn-1-yl)-N’-(pyridine-2-carbonyl)piperidine-4-carbohydrazide is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-2-yn-1-yl)-N’-(pyridine-2-carbonyl)piperidine-4-carbohydrazide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Propynyl Group: The propynyl group can be introduced via alkylation reactions using propargyl bromide or similar reagents.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through acylation reactions using pyridine-2-carbonyl chloride or related compounds.

    Formation of the Carbohydrazide Group: The carbohydrazide group can be formed by reacting the intermediate with hydrazine or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-yn-1-yl)-N’-(pyridine-2-carbonyl)piperidine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(prop-2-yn-1-yl)-N’-(pyridine-2-carbonyl)piperidine-4-carbohydrazide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Disruption of Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine ring structures.

    Pyridine Derivatives: Compounds containing pyridine moieties.

    Carbohydrazide Derivatives: Compounds with carbohydrazide functional groups.

Uniqueness

1-(prop-2-yn-1-yl)-N’-(pyridine-2-carbonyl)piperidine-4-carbohydrazide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N'-(1-prop-2-ynylpiperidine-4-carbonyl)pyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-2-9-19-10-6-12(7-11-19)14(20)17-18-15(21)13-5-3-4-8-16-13/h1,3-5,8,12H,6-7,9-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQICOXUVXNPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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